2-(2-Thienylcarbonyl)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Thienylcarbonyl)indane-1,3-dione is a chemical compound with the molecular formula C14H8O3S. It is a derivative of indane-1,3-dione, which is known for its versatility in various chemical reactions and applications. This compound features a thienylcarbonyl group attached to the indane-1,3-dione scaffold, making it a unique and valuable molecule in scientific research and industrial applications .
Scientific Research Applications
2-(2-Thienylcarbonyl)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienylcarbonyl)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2-thiophenecarbonyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where indane-1,3-dione reacts with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienylcarbonyl)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with different functional groups
Mechanism of Action
The mechanism of action of 2-(2-Thienylcarbonyl)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s thienylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, making the compound a valuable tool in studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: The parent compound, known for its versatility in chemical reactions and applications.
2-Acetylindane-1,3-dione: A similar compound with an acetyl group instead of a thienylcarbonyl group.
2-Benzoylindane-1,3-dione: Another derivative with a benzoyl group attached to the indane-1,3-dione scaffold.
Uniqueness
2-(2-Thienylcarbonyl)indane-1,3-dione stands out due to the presence of the thienylcarbonyl group, which imparts unique electronic and steric properties. This makes it particularly useful in designing molecules with specific biological activities and in developing advanced materials with tailored properties .
Properties
IUPAC Name |
2-(thiophene-2-carbonyl)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3S/c15-12-8-4-1-2-5-9(8)13(16)11(12)14(17)10-6-3-7-18-10/h1-7,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSJVZKTZUSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.